1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide
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Overview
Description
1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 4-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with an amine could produce a new amine derivative.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromopyridin-2-yl)ethanone: Similar in structure but lacks the amine group.
2-Pyridinemethanamine, 4-bromo-α-methyl: Another derivative with slight structural differences.
Uniqueness
1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H11Br3N2 |
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Molecular Weight |
362.89 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)ethanamine;dihydrobromide |
InChI |
InChI=1S/C7H9BrN2.2BrH/c1-5(9)7-4-6(8)2-3-10-7;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
SWAHJMQBSDWAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)N.Br.Br |
Origin of Product |
United States |
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